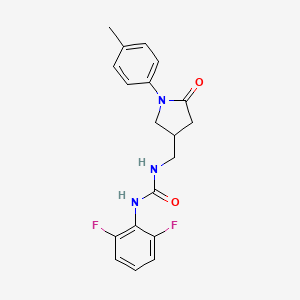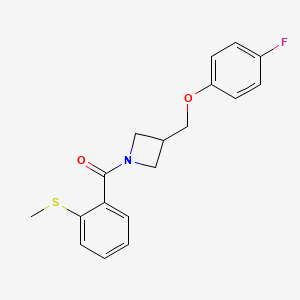
(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(2-(methylthio)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemical entities that are of interest for their potential in material science and pharmaceutical applications. Compounds featuring azetidin-1-yl groups and substituted phenyl groups often exhibit intriguing chemical behaviors and biological activities, making them valuable for further investigation.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including substitution reactions. A typical synthesis approach might involve the preparation of boric acid ester intermediates with benzene rings through a series of substitution reactions, confirmed by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is usually determined using X-ray diffraction and subjected to crystallographic and conformational analyses. Computational methods like density functional theory (DFT) are employed to calculate molecular structures, which are then compared with experimental values from X-ray diffraction. This approach helps to confirm the molecular geometry and understand the electronic structure of the compound (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, including catalytic asymmetric additions and substitutions. These reactions often reveal the compound's functional group compatibility and reactivity towards different reagents, laying the groundwork for its potential applications in synthetic chemistry (Wang et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are typically investigated through solvatochromism studies, crystallography, and thermal analysis, providing insights into the compound's stability, solubility in various solvents, and suitability for specific applications (Akkurt et al., 2003).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different classes of reagents, and stability under various chemical conditions, are fundamental to the compound's applications. Studies focusing on the compound's interaction with metals, reactivity in organic synthesis, and potential as a ligand or catalyst are particularly relevant. These properties can be elucidated through detailed spectroscopic analysis and reactivity studies (S. Nagaraju et al., 2018).
作用機序
While specific information on the mechanism of action of FPE-MTM is not available, similar compounds have been studied for their mechanisms of action. For example, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .
将来の方向性
While specific future directions for FPE-MTM are not available, similar compounds have shown potential therapeutic application in several central nervous system disorders . Thus, it is anticipated that the profile exhibited by these compounds will allow for precise modulation of 2-AG levels in vivo .
特性
IUPAC Name |
[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c1-23-17-5-3-2-4-16(17)18(21)20-10-13(11-20)12-22-15-8-6-14(19)7-9-15/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJHVOHNWNGRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CC(C2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

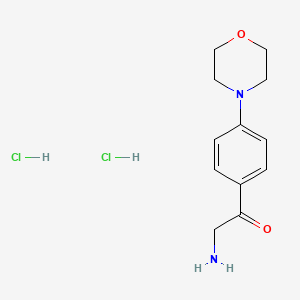

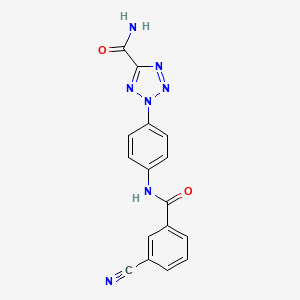
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
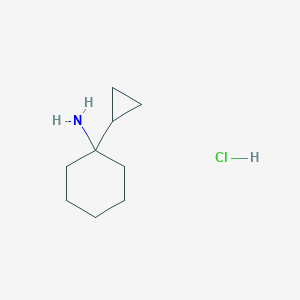
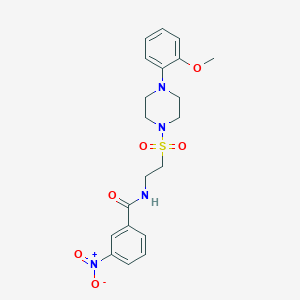
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)


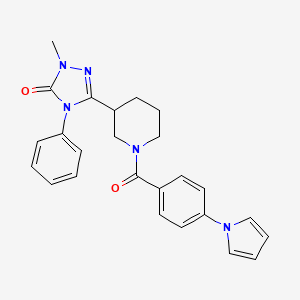


![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492192.png)
